JNK Inhibitor VIII

Content Navigation

Legacy inhibitor SP600125 introduces off-target kinase interference, compromising assay integrity. JNK Inhibitor VIII (TCS JNK 6o) solves this with >1000-fold JNK selectivity and clean c-Jun phosphorylation blockade:

- Ki = 2 nM for JNK1, >1000-fold selectivity over ERK2/p38; no cross-reactivity in >70 kinase panel.

- Soluble to 100 mM in DMSO, enabling automated HTS with ultra-low solvent exposure.

- Validates JNK-specific apoptosis/cytokine signaling without Akt/off-target kinase interference.

CAS Number

Product Name

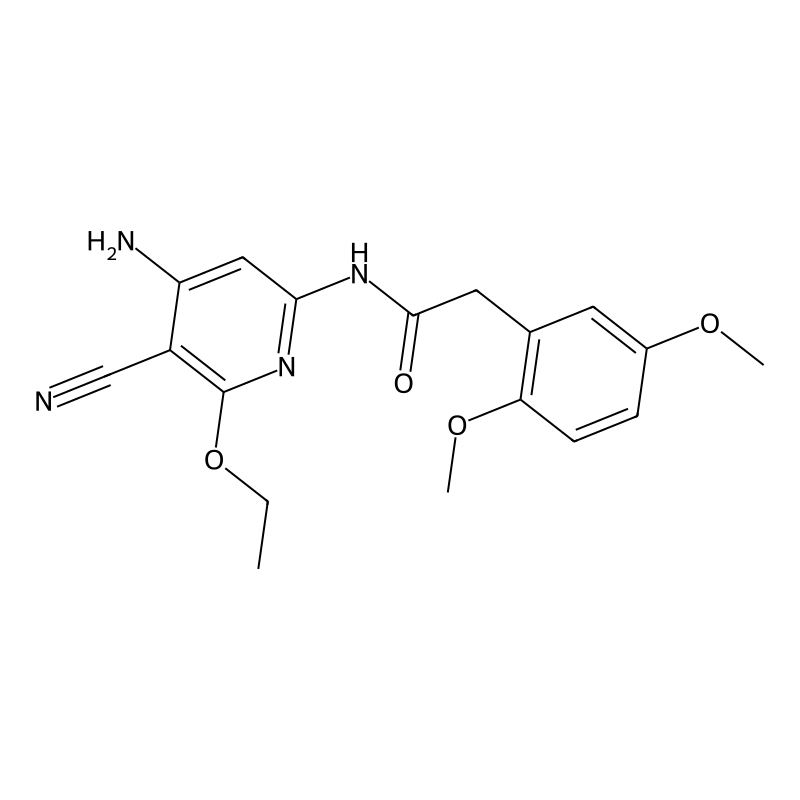

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

JNK Inhibitor VIII (also designated as TCS JNK 6o) is a potent, reversible, ATP-competitive antagonist of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) [1]. For procurement professionals and assay developers, its primary value lies in its quantifiable target precision and defined handling characteristics, specifically its ability to achieve stable 100 mM stock solutions in anhydrous DMSO . Unlike legacy broad-spectrum inhibitors, this aminopyridine derivative delivers single-digit nanomolar affinity (Ki = 2 nM for JNK1) while maintaining a >1000-fold selectivity margin over closely related MAPK family members, ensuring unambiguous pathway resolution in complex cellular screening models [1].

Research Fit

Substituting JNK Inhibitor VIII with the legacy benchmark SP600125 frequently compromises assay integrity due to documented off-target polypharmacology[1]. While SP600125 is widely procured as a generic JNK inhibitor, it exhibits only a 10- to 100-fold selectivity window against closely related kinases like MKK4, ERK2, and p38, and directly interferes with unrelated targets such as Akt [2]. In contrast, JNK Inhibitor VIII provides a >1000-fold selectivity margin over ERK2 and p38, and shows negligible cross-reactivity against panels of over 70 non-JNK kinases[1]. Procuring the less selective SP600125 for precise mechanistic studies risks generating false-positive phenotypic data, necessitating costly secondary validations that JNK Inhibitor VIII bypasses entirely [2].

Substitution Risk

Broad-spectrum inhibitor SP600125 may introduce off-target kinase effects (Aurora A, FLT3, TRKA) not present with JNK Inhibitor VIII. JNK-specific interpretation may shift.

Irreversible inhibitor JNK-IN-8 alters target engagement kinetics; reversible binding vs. covalent may produce divergent cellular readouts over time.

JNK isoform selectivity profile may differ: JNK3 binding is lower than JNK1/2, which can affect pan-JNK pathway conclusions.

References

- [1] Szczepankiewicz, B.G., et al. 'Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity.' J. Med. Chem. 49(12), 3563-3580 (2006).

- [2] McNamara, C.R., et al. 'Akt Regulates TNFα Synthesis Downstream of RIP1 Kinase Activation during Necroptosis.' PLOS One 8(3): e56576 (2013).

MAPK Kinase Selectivity

JNK Inhibitor VIII demonstrates a >1000-fold selectivity for JNK1/2 over other mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and p38δ [1]. In direct contrast, the legacy comparator SP600125 offers only a 100-fold selectivity margin against ERK2 and p38, and a mere 10- to 25-fold margin against upstream kinases MKK4 and MKK3/6 [1]. This massive differential in target specificity ensures that JNK Inhibitor VIII isolates JNK-dependent signaling without inadvertently suppressing parallel MAPK cascades.

| Evidence Dimension | Selectivity margin vs. ERK2 and p38 |

| Target Compound Data | >1000-fold selectivity |

| Comparator Or Baseline | SP600125 (~100-fold selectivity) |

| Quantified Difference | >10x greater selectivity margin |

| Conditions | Cell-free radiometric kinase profiling panels |

Prevents cross-pathway interference in multiplexed cellular assays, eliminating the need for redundant control screens to rule out off-target MAPK inhibition.

SP600125: JNK1 40 nM, JNK2 40 nM, JNK3 90 nM

~20-fold (JNK1), ~10-fold (JNK2)

JNK1/2 Binding Affinity

JNK Inhibitor VIII binds competitively to the ATP pocket of JNK1 and JNK2 with high affinity, exhibiting Ki values of 2 nM and 4 nM, respectively [1]. The standard baseline inhibitor, SP600125, requires significantly higher concentrations to achieve equivalent inhibition, demonstrating IC50 values of approximately 40 nM for both JNK1 and JNK2 [1]. This order-of-magnitude increase in potency allows researchers to use JNK Inhibitor VIII at much lower working concentrations, further reducing the thermodynamic probability of off-target interactions in sensitive whole-cell assays.

| Evidence Dimension | Inhibitory potency (Ki / IC50) for JNK1/2 |

| Target Compound Data | Ki = 2 nM (JNK1), 4 nM (JNK2) |

| Comparator Or Baseline | SP600125 (IC50 = 40 nM for JNK1/2) |

| Quantified Difference | 10-fold to 20-fold higher potency for JNK1/2 |

| Conditions | ATP-competitive cell-free biochemical assays |

Enables the use of lower dosing regimens in cell culture, minimizing solvent toxicity and preserving the physiological relevance of the assay model.

SP600125: 100-fold over ERK2/p38, also hits Aurora A (60 nM), FLT3 (90 nM), TRKA (70 nM)

DMSO Solubility & Stock Handling

For laboratory procurement and automated screening workflows, reagent handling and solubility are critical parameters. JNK Inhibitor VIII exhibits high solubility in anhydrous DMSO, readily achieving stable stock concentrations of up to 35.64 mg/mL (100 mM) . This highly concentrated stock capability exceeds that of many standard lipophilic kinase inhibitors that precipitate or require extensive heating. The ability to maintain a 100 mM master stock allows for massive dilution factors in aqueous media, keeping final DMSO concentrations well below the 0.1% threshold required to prevent solvent-induced cytotoxicity .

| Evidence Dimension | Maximum solubility in anhydrous DMSO |

| Target Compound Data | 100 mM (35.64 mg/mL) |

| Comparator Or Baseline | Standard lipophilic kinase inhibitors (typically limited to 10-20 mM) |

| Quantified Difference | Up to 5x to 10x higher stock concentration capacity |

| Conditions | Standard laboratory ambient preparation in anhydrous DMSO |

Facilitates seamless integration into automated liquid handling systems and prevents solvent-induced artifacts in sensitive cell-based assays.

Eliminating JNK-Independent Artifacts

In complex cellular models such as necroptosis, SP600125 has been documented to cause severe JNK-independent artifacts, such as the direct off-target suppression of Akt phosphorylation at Ser473 and Thr308[1]. When researchers substituted SP600125 with JNK Inhibitor VIII, the off-target Akt suppression was eliminated, allowing for the accurate mapping of RIP1-kinase to downstream JNK activation without confounding survival pathway inhibition [1]. This proves that JNK Inhibitor VIII is chemically necessary to isolate true JNK-dependent phenotypes from generalized kinase toxicity.

| Evidence Dimension | Off-target suppression of Akt phosphorylation |

| Target Compound Data | No interference with Akt Thr308/Ser473 phosphorylation |

| Comparator Or Baseline | SP600125 (False-positive suppression of Akt) |

| Quantified Difference | Complete restoration of unconfounded Akt signaling |

| Conditions | L929 cell necroptosis models (TNFα / zVAD.fmk induced) |

Guarantees that observed cellular phenotypes are genuinely driven by JNK inhibition rather than toxic off-target polypharmacology.

vs. irreversible covalent (JNK-IN-8)

Inflammatory & Apoptotic Signaling Mapping

Because JNK Inhibitor VIII offers a >1000-fold selectivity margin over p38 and ERK2, it is a highly effective reagent for multiplexed cytokine and apoptosis assays where cross-talk between MAPK pathways must be strictly isolated[1]. It replaces SP600125 in workflows requiring definitive proof of JNK-specific involvement.

High-Throughput Screening & Automated Assays

The compound's ability to form stable 100 mM stock solutions in DMSO makes it highly suitable for automated liquid handling and large-scale phenotypic screening[1]. This 100 mM solubility allows for ultra-low final solvent concentrations, preserving the viability of sensitive primary cells or stem cells during prolonged incubation.

Neurodegeneration & Necroptosis Model Validation

In complex survival models, legacy inhibitors often cause false-positive toxicity by inhibiting off-target survival kinases like Akt [2]. JNK Inhibitor VIII is specifically procured to validate these models, as it cleanly inhibits c-Jun phosphorylation without disrupting parallel Akt or survival signaling[2].

Application Fit Matrix

References

- [1] Szczepankiewicz, B.G., et al. 'Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity.' J. Med. Chem. 49(12), 3563-3580 (2006).

- [2] McNamara, C.R., et al. 'Akt Regulates TNFα Synthesis Downstream of RIP1 Kinase Activation during Necroptosis.' PLOS One 8(3): e56576 (2013).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Bertoldo MJ, Bernard J, Duffard N, Tsikis G, Alves S, Calais L, Uzbekova S, Monniaux D, Mermillod P, Locatelli Y. Inhibitors of c-Jun phosphorylation impede ovine primordial follicle activation. Mol Hum Reprod. 2016 May;22(5):338-49. doi: 10.1093/molehr/gaw012. Epub 2016 Feb 7. PubMed PMID: 26908644.

3: Turpeinen T, Nieminen R, Moilanen E, Korhonen R. Mitogen-activated protein kinase phosphatase-1 negatively regulates the expression of interleukin-6, interleukin-8, and cyclooxygenase-2 in A549 human lung epithelial cells. J Pharmacol Exp Ther. 2010 Apr;333(1):310-8. doi: 10.1124/jpet.109.157438. Epub 2010 Jan 20. PubMed PMID: 20089808.

4: Ogino T, Ozaki M, Hosako M, Omori M, Okada S, Matsukawa A. Activation of c-Jun N-terminal kinase is essential for oxidative stress-induced Jurkat cell apoptosis by monochloramine. Leuk Res. 2009 Jan;33(1):151-8. doi: 10.1016/j.leukres.2008.07.009. Epub 2008 Aug 20. PubMed PMID: 18718660.

Explore Compound Types